N-(1-cyanocyclohexyl)cyclopropanecarboxamide

Description

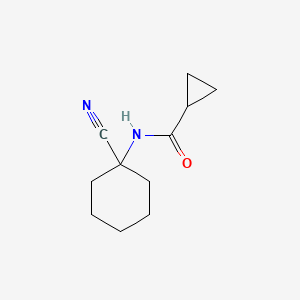

N-(1-cyanocyclohexyl)cyclopropanecarboxamide (CAS: 1251240-42-2) is a cyclopropane-containing carboxamide derivative characterized by a cyclohexyl group substituted with a cyano (-CN) moiety at the 1-position (). The compound combines the structural rigidity of the cyclopropane ring with the polar carboxamide and nitrile functional groups, which may influence its solubility, reactivity, and biological interactions.

Propriétés

IUPAC Name |

N-(1-cyanocyclohexyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-11(6-2-1-3-7-11)13-10(14)9-4-5-9/h9H,1-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTXGKMTTAVHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1-cyanocyclohexyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The initial steps include the formation of cyclopropane derivatives through α-alkylation reactions followed by conversion of functional groups to yield the desired amide structure. The following table summarizes the general synthetic pathway:

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | α-Alkylation | 1-phenyl acetonitrile + 1,2-dibromoethane | Cyclopropane derivative |

| 2 | Hydrolysis | Cyclopropane derivative + HCl | Cyclopropanecarboxylic acid |

| 3 | Amide Formation | Cyclopropanecarboxylic acid + amine | This compound |

The characterization of this compound can be achieved through various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming the structure and purity of the synthesized product.

Pharmacological Properties

This compound exhibits a range of biological activities. Research has indicated that compounds with similar structural motifs possess significant anti-inflammatory, anti-tumor, and neuroprotective properties. For instance, studies have shown that derivatives of cyclopropanecarboxamides can inhibit the proliferation of various cancer cell lines without exhibiting cytotoxic effects on normal cells .

Key Biological Activities:

- Anti-inflammatory: Inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

- Antitumor: Effective against human myeloid leukemia cell lines.

- Neuroprotective: Potential applications in treating neurodegenerative diseases due to HDAC inhibitory activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the cyclopropane ring contributes to enhanced binding affinity and metabolic stability. The following table summarizes key SAR insights:

| Structural Feature | Effect on Activity |

|---|---|

| Cyclopropane Ring | Increases binding potency |

| Amide Group | Enhances solubility and bioavailability |

| Cyano Group | Modulates electronic properties for receptor interaction |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Anti-inflammatory Activity:

A study demonstrated that a series of cyclopropanecarboxamide derivatives effectively reduced inflammation markers in animal models of rheumatoid arthritis. The compounds showed a significant decrease in joint swelling and pain compared to controls. -

Case Study on Anticancer Effects:

In vitro tests using U937 human myeloid leukemia cells revealed that this compound inhibited cell proliferation by inducing apoptosis without affecting normal hematopoietic cells . -

Neuroprotection in Animal Models:

Research involving animal models for Alzheimer's disease indicated that compounds with similar structures could improve cognitive function and reduce amyloid plaque formation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare N-(1-cyanocyclohexyl)cyclopropanecarboxamide with structurally analogous compounds, focusing on substituents, molecular properties, and reported applications.

†Calculated based on molecular formula.

Key Structural and Functional Comparisons:

Substituent Diversity: The 1-cyanocyclohexyl group in the target compound introduces both steric bulk and polarity due to the nitrile group. This contrasts with N-(1-phenylethyl)cyclohexanecarboxamide, where a phenyl group enhances hydrophobicity (). Compounds like 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide () incorporate oxime (-NHOH) and methoxy groups, which may enhance hydrogen-bonding capacity compared to the nitrile in the target compound.

Biological Activity :

- While the target compound lacks direct activity reports, analogs such as Tozasertib Lactate demonstrate cyclopropanecarboxamide’s role in pharmaceuticals. Tozasertib is a kinase inhibitor used in cancer therapy, highlighting the scaffold’s versatility ().

- The bioherbicidal activity of cyclopropanecarboxamide, N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl] () suggests that substituent positioning (e.g., aromatic vs. aliphatic) critically influences agrochemical efficacy.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar carboxamides, such as the multicomponent reactions described in . For example, N-H-N-N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide was synthesized via a ketone-isocyanide-morpholine reaction (81% yield), suggesting feasible routes for the target compound ().

In contrast, N-(2-chloro-6-methoxyquinolin-3-yl)methyl-N-cyclohexylcyclopropanecarboxamide remains available, indicating better commercial viability ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.